molecular formula C18H13Cl2FN2O2 B6515595 ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate CAS No. 950266-34-9

ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515595
CAS No.: 950266-34-9
M. Wt: 379.2 g/mol
InChI Key: VKPUUIAPIKFRKB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a quinoline-based small molecule featuring a substituted anilino group at the 4-position and an ethyl ester at the 2-position. The quinoline scaffold is widely utilized in medicinal chemistry due to its versatility in binding biological targets, particularly kinases and antimicrobial enzymes.

Properties

IUPAC Name

ethyl 6-chloro-4-(3-chloro-4-fluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN2O2/c1-2-25-18(24)17-9-16(12-7-10(19)3-6-15(12)23-17)22-11-4-5-14(21)13(20)8-11/h3-9H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPUUIAPIKFRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other ethyl carboxylate-substituted quinolines. Key analogs include:

Compound Name Substituents (Positions) Molecular Features Reference
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 4-phenyl, 2-oxo, 3-carboxylate Lacks the 4-anilino group; features a ketone at C2, reducing planarity.
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 4-carboxylic acid, 2-isopropylphenyl Carboxylic acid group increases polarity but reduces membrane permeability.
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 2-oxoethyl ester, dichlorophenyl groups Bulky dichlorophenyl substituents may enhance steric hindrance and toxicity.

Key Observations :

  • Substituent Effects: The 3-chloro-4-fluorophenylamino group in the target compound provides a balance of electronegativity (via fluorine) and lipophilicity (via chlorine), which may optimize target binding compared to phenyl or dichlorophenyl groups .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound likely enhances bioavailability compared to the carboxylic acid analog, as esters generally exhibit improved cell membrane penetration .
Pharmacological and Physicochemical Properties
  • Planarity and Puckering: The quinoline core’s planarity is critical for intercalation into DNA or enzyme active sites. Substituents like the 2-oxo group in disrupt planarity, reducing binding efficiency compared to the target compound’s unmodified quinoline ring .
  • Halogen Effects: Fluorine’s electronegativity may enhance hydrogen bonding with targets, while chlorine increases lipophilicity. This dual effect could improve pharmacokinetics relative to non-fluorinated analogs .

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